molecular formula C9H14N2O B15318447 3-Amino-2-(3-methylpyridin-4-yl)propan-1-ol

3-Amino-2-(3-methylpyridin-4-yl)propan-1-ol

Cat. No.: B15318447
M. Wt: 166.22 g/mol
InChI Key: KRWQFYRWCUYJIW-UHFFFAOYSA-N
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Description

3-Amino-2-(3-methylpyridin-4-yl)propan-1-ol is a chemical compound with the molecular formula C10H16N2O It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(3-methylpyridin-4-yl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylpyridine and suitable reagents for introducing the amino and hydroxyl groups.

    Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as palladium or platinum. The reactions are often carried out under controlled temperatures and pressures to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(3-methylpyridin-4-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols with different degrees of saturation.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

3-Amino-2-(3-methylpyridin-4-yl)propan-1-ol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-(3-methylpyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-methylpyridin-4-yl)propan-1-ol: This compound is structurally similar but lacks the amino group, which may result in different chemical and biological properties.

    2-Amino-4-(1-piperidine)pyridine: Another similar compound with a different substitution pattern on the pyridine ring.

Uniqueness

3-Amino-2-(3-methylpyridin-4-yl)propan-1-ol is unique due to the presence of both an amino and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-amino-2-(3-methylpyridin-4-yl)propan-1-ol

InChI

InChI=1S/C9H14N2O/c1-7-5-11-3-2-9(7)8(4-10)6-12/h2-3,5,8,12H,4,6,10H2,1H3

InChI Key

KRWQFYRWCUYJIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C(CN)CO

Origin of Product

United States

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